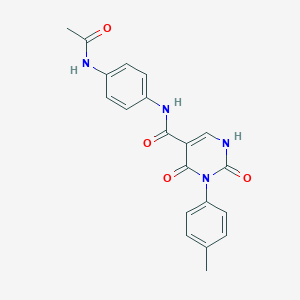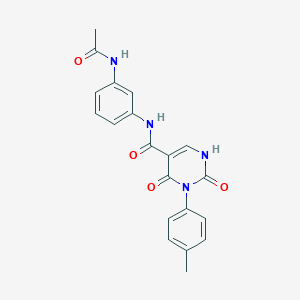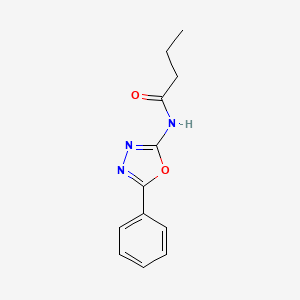![molecular formula C14H19N5O B6484039 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549055-95-8](/img/structure/B6484039.png)
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine (4M2P) is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound that is used as a building block for the synthesis of other compounds, including drugs, and has been studied for its potential therapeutic applications. 4M2P has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to have antitumor activity and has been studied in combination with other drugs to enhance their effectiveness in treating cancer. Additionally, this compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its ability to reduce inflammation and for its potential to treat other diseases such as diabetes, obesity, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is not fully understood, but it is believed to interact with enzymes involved in the metabolism of proteins, lipids, and carbohydrates. This interaction is thought to alter the activity of these enzymes, resulting in changes in the biochemical and physiological processes in the body. Additionally, this compound is thought to have antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but studies have shown that it can affect the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. Additionally, this compound has been found to have immunomodulatory effects, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not known to be toxic, but its effects on humans and animals are not well studied.
Zukünftige Richtungen
There are several potential future directions for 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine research. One area of research is to further study its biochemical and physiological effects, particularly its potential therapeutic applications. Additionally, further research could be conducted to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its potential to treat other diseases such as diabetes, obesity, and cardiovascular diseases. Finally, further research could be conducted to investigate the potential of this compound to be used as a drug delivery vehicle for other drugs.
Synthesemethoden
4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can be synthesized in a variety of ways. One method involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 4-methyl-2-piperazin-1-yl-1,2,3,4-tetrahydropyrimidine in the presence of a base and a nucleophilic reagent such as sodium hydride. The resulting product is then purified and isolated. Other methods for the synthesis of this compound involve the reaction of 4-methyl-2-piperazin-1-yl-1,2,3,4-tetrahydropyrimidine with ethyl 2-chloropyrimidine-4-carboxylate in the presence of a base and a nucleophilic reagent such as potassium tert-butoxide.
Eigenschaften
IUPAC Name |
5-methyl-4-[[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-3-4-15-14(17-11)19-7-5-18(6-8-19)10-13-9-16-20-12(13)2/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAXHWQLDHGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483964.png)
![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)

![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)


![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)
![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)
![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)

![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)